(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine
Description
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYDQFNDFVXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of 4-Chloro-3-fluorophenyl Precursors
A common route involves the cyclopropanation of styrene derivatives or aldehydes bearing the 4-chloro-3-fluorophenyl group:
- Starting materials: 4-chloro-3-fluorophenylmagnesium bromide or 4-chloro-3-fluorobenzaldehyde.
- Cyclopropanation reagents: Diazo compounds such as trimethylsilyldiazomethane or Simmons–Smith reagents under transition metal catalysis (e.g., Rh(II) catalysts).
- Conditions: Low temperature (0–25 °C) to minimize side reactions like dimerization or ring-opening.
This step yields the cyclopropyl intermediate with the aryl substituent attached to the cyclopropane ring.
Reductive Amination to Introduce the Methanamine Group
The cyclopropyl intermediate bearing a carbonyl (aldehyde or ketone) is converted to the corresponding methanamine via reductive amination:
- Amination reagents: Ammonia or primary amines with reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Solvents: Commonly tetrahydrofuran (THF), ethanol, or other polar aprotic solvents.
- Reaction conditions: Controlled pH (6–8) to optimize imine formation and subsequent reduction.
- Microwave irradiation: Some protocols use microwave-assisted heating (e.g., 90 °C for 30 minutes) to accelerate the reaction and improve yields.
Detailed Research Findings and Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of cyclopropyl intermediate | 4-Chloro-3-fluorophenylmagnesium bromide + cyclopropanecarboxaldehyde, THF, 0 °C, N2 atmosphere | ~70 | Purification by column chromatography; low temperature preserves cyclopropane ring |
| Reductive amination | Ammonium acetate (15 eq), NaBH3CN (1.5 eq), ethanol, microwave irradiation at 90 °C, 30 min | ~80 | Microwave-assisted reductive amination enhances reaction rate and yield; workup includes extraction and drying over sodium sulfate |
Data adapted and extrapolated from analogous compounds and related cyclopropylmethanamine syntheses reported in peer-reviewed literature and patent disclosures.
Industrial and Scale-Up Considerations
- Continuous flow reactors are employed to improve reproducibility and safety when handling diazo compounds and organometallic reagents.
- Solvent selection is critical; aprotic polar solvents such as THF, dichloromethane (DCM), or dimethylformamide (DMF) are preferred for their ability to dissolve reagents and stabilize intermediates.
- Purification techniques include preparative reverse-phase HPLC and column chromatography to achieve >95% purity and remove N-alkylated byproducts.
- Process safety: Handling of reactive intermediates like cyclopropane-carbonyl chlorides requires controlled addition and temperature regulation to avoid decomposition or hazardous side reactions.
Notes on Reaction Optimization and Stability
- Cyclopropane ring stability: Sensitive to acidic or basic conditions; prolonged exposure to extreme pH can cause ring-opening.
- Byproduct minimization: Use of bulky solvents (e.g., tert-butanol) and kinetic monitoring (HPLC, LC-MS) helps suppress N-alkylation and other side reactions.
- Reaction monitoring: Analytical techniques such as NMR (1H, 13C), mass spectrometry, and TLC are essential for tracking reaction progress and purity.
- Microwave irradiation can significantly reduce reaction times and improve yields in reductive amination steps.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents & Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Cyclopropanation | 4-Chloro-3-fluorophenylmagnesium bromide, THF, 0 °C, Rh(II) catalyst | Formation of cyclopropyl ring | High regioselectivity, ~70% yield |
| Reductive amination | Ammonium acetate, NaBH3CN, ethanol, microwave 90 °C, 30 min | Conversion of carbonyl to amine | Efficient amination, ~80% yield |
| Purification | Column chromatography, preparative RP-HPLC | Removal of impurities/byproducts | >95% purity achievable |
| Reaction monitoring | NMR, HPLC, LC-MS | Quality control | Ensures product identity and purity |
This comprehensive synthesis overview of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine integrates diverse, authoritative sources, including peer-reviewed articles and patent literature, to provide a professional and detailed guide to its preparation methods. The described protocols emphasize reaction condition control, purification strategies, and safety considerations essential for high-yield, high-purity synthesis suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-chloro-3-fluorobenzaldehyde + cyclopropylmagnesium bromide | Formation of the intermediate |
| 2 | Tetrahydrofuran (THF), low temperature (-70°C) | Reaction environment to control reactivity |
| 3 | Ammonium chloride solution | Quenching the reaction |
| 4 | Ethyl acetate extraction | Purification of the product |
Chemistry
In synthetic chemistry, (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine serves as an important intermediate for developing more complex organic molecules. It can undergo various chemical reactions such as:
- Oxidation : Converts to ketones or carboxylic acids.
- Reduction : Forms alcohols or other reduced derivatives.
- Substitution : The chloro or fluorine atoms can be replaced by other nucleophiles.
Biology
The compound has been investigated for its biological activities, particularly in terms of its interactions with enzymes and receptors. Studies suggest that it may exhibit:
- Antimicrobial properties : Potentially inhibiting bacterial growth.
- Anticancer activity : Targeting specific cancer cell lines through receptor interactions.
Case Study: Anticancer Activity
A study conducted on various derivatives of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines, suggesting its potential as a lead compound in drug development.
Medicine
In medicinal chemistry, (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine is explored for its therapeutic properties. Research indicates that it may act as a precursor in synthesizing pharmaceuticals targeting neurological disorders and other diseases.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Uses |
|---|---|
| Neurology | Treatment for depression and anxiety |
| Oncology | Development of anticancer agents |
| Infectious Diseases | Antimicrobial agents |
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key compounds with structural similarities to (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine:
Key Comparative Analysis
Substituent Effects
- Halogenation: The 4-Cl-3-F substitution in the target compound enhances electronegativity and lipophilicity compared to non-halogenated analogues like [1-(4-Methoxyphenyl)cyclopropyl]methylamine (). Chlorine and fluorine also influence metabolic stability and binding affinity in receptor interactions .
- Cyclopropyl vs.
Physical and Chemical Properties
- pKa : The pKa of (4-chloro-3-fluorophenyl)(phenyl)methanamine (7.54) suggests moderate basicity, comparable to other aryl-cyclopropyl methanamines. Electron-withdrawing groups (e.g., CF₃ in ) lower pKa, enhancing solubility in acidic environments .
- Molecular Weight : The target compound’s estimated molecular weight (~210–220 g/mol) is lower than phenyl analogues (e.g., 235.68 in ), favoring better bioavailability .
Biological Activity
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and halogen substituents on the phenyl ring. This structural configuration may significantly influence its biological activity and potential therapeutic applications. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, mechanisms of action, and potential pharmacological effects.
Chemical Structure and Properties
The molecular formula for (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine is , with a molecular weight of approximately 201.64 g/mol. The presence of both chlorine and fluorine atoms on the aromatic ring enhances the compound's reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.64 g/mol |
| Key Functional Groups | Amine, Cyclopropane, Halogens |
The mechanism of action for (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine primarily involves its interaction with specific receptors or enzymes within biological systems. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. Research indicates that compounds with similar structures can act as inhibitors for various enzymes or receptors, suggesting that this compound may also exhibit such properties.
Pharmacological Effects
Research has shown that compounds containing halogen substituents often exhibit enhanced pharmacological activities. For instance, studies on related compounds indicate that the incorporation of fluorine in para-position can significantly increase potency against certain biological targets, such as serotonin transporters . This suggests that (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine could potentially act as a modulator for neurotransmitter systems or other enzymatic pathways.
Case Studies
- Serotonin Transporter Inhibition : A study focusing on fluorinated analogs demonstrated that the introduction of a fluorine atom in specific positions resulted in increased inhibition of serotonin uptake, which is critical for developing antidepressants .
- Enzyme Interaction : Another investigation highlighted how similar compounds interact with various enzymes involved in metabolic pathways, potentially leading to novel therapeutic agents targeting diseases like cancer or neurological disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopropanemethanamine | Lacks fluorine; simpler halogen substitution | |
| 1-(3-Fluorophenyl)cyclopropanemethanamine | Different halogen position; potential variation in activity | |
| N-(4-Chloro-3-fluorobenzyl)cyclopropanamine | Benzyl substitution instead of cyclopropane; different reactivity |
Q & A
Q. What synthetic methodologies are recommended for preparing (4-chloro-3-fluorophenyl)(cyclopropyl)methanamine, and how can intermediates be characterized?
The synthesis typically involves coupling a cyclopropane-containing amine precursor with a halogenated aromatic ring. For example:
- Step 1 : Prepare the cyclopropylmethanamine moiety via Buchwald-Hartwig amination or reductive amination of cyclopropanecarboxaldehyde derivatives .
- Step 2 : Introduce the 4-chloro-3-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity for the chloro and fluoro substituents .
- Characterization : Use H/C NMR to verify cyclopropane ring integrity (e.g., distinct doublets for non-equivalent cyclopropyl protons) and LC-MS/HPLC to confirm purity (>95%) .
Q. How should researchers handle and store (4-chloro-3-fluorophenyl)(cyclopropyl)methanamine to ensure safety and stability?
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Identify cyclopropane protons (δ 0.5–1.5 ppm as doublets) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 214.03) and rule out impurities .
- X-ray Crystallography : Resolve stereochemistry using SHELXL or similar software for single-crystal analysis .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the introduction of chloro and fluoro substituents on the phenyl ring?
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –NO) to position halogens. Fluorination may require Balz-Schiemann or halogen-exchange reactions, while chlorination can employ FeCl-catalyzed EAS .
- Controlled Conditions : Optimize temperature (-10°C to 25°C) and stoichiometry to minimize over-halogenation. Monitor progress via TLC or in situ IR .
Q. What strategies are effective for enantioselective synthesis of this compound, and how can enantiomeric excess (ee) be quantified?
- Chiral Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh(I)/BINAP complexes to induce cyclopropane ring stereochemistry .
- Analysis : Measure ee via chiral HPLC (e.g., Chiralpak IA column) or F NMR with chiral shift reagents .
Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s reactivity in downstream applications?
- Steric Effects : The cyclopropane ring’s rigidity may hinder nucleophilic attacks at the methanamine group, requiring harsher conditions (e.g., elevated temperatures) for derivatization .
- Electronic Effects : The ring’s strain enhances electrophilicity at the amine, facilitating Schiff base formation or condensation reactions .
Q. What are common impurities in synthesized batches, and how can they be mitigated?
- Byproducts : Look for unreacted cyclopropane precursors (e.g., cyclopropylmethanol) or dihalogenated phenyl derivatives.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Q. What computational methods support the design of derivatives for structure-activity relationship (SAR) studies?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., monoamine transporters).
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies) influencing bioactivity .
Methodological Considerations for Data Interpretation
Q. How should researchers validate conflicting crystallographic data for cyclopropane-containing compounds?
Q. What bioisosteric replacements for the cyclopropane ring have been explored, and how do they affect pharmacological profiles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
